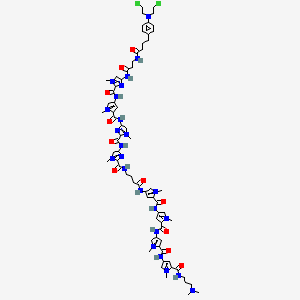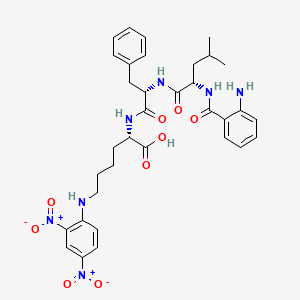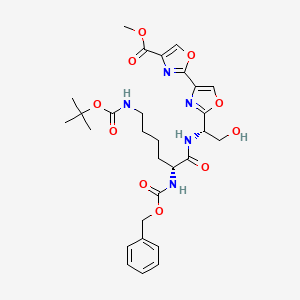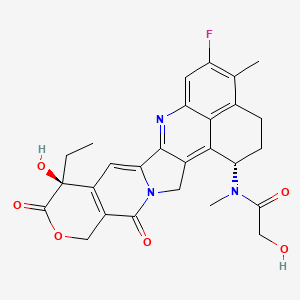
Tricyclazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclazole-d3 is a deuterium-labeled analog of tricyclazole, a fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, tricyclazole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclazole-d3 involves the incorporation of deuterium into the tricyclazole molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium and the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclazole-d3, like its parent compound, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
Tricyclazole-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of tricyclazole in biological systems.
Environmental Analysis: Employed in studies to monitor the environmental fate and degradation of tricyclazole.
Residue Analysis: Utilized in agricultural research to study the residue levels of tricyclazole in crops and soil .
Wirkmechanismus
Tricyclazole-d3, like tricyclazole, inhibits the biosynthesis of melanin in the appressoria of Pyricularia oryzae. This inhibition prevents the fungus from penetrating the host plant’s epidermis, thereby protecting the plant from infection. The compound specifically targets the enzyme responsible for melanin production, disrupting the fungal cell wall’s rigidity and integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclazole: The parent compound, used as a fungicide.
Deuterated Triazoles: Other deuterium-labeled triazole compounds used in similar research applications
Uniqueness
Tricyclazole-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved tracing in metabolic studies and enhanced stability in environmental analyses. The deuterium atoms also result in a slightly altered pharmacokinetic profile compared to the non-labeled tricyclazole .
Eigenschaften
Molekularformel |
C9H7N3S |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
8-(trideuteriomethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3 |
InChI-Schlüssel |
DQJCHOQLCLEDLL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C2C(=CC=C1)SC3=NN=CN23 |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


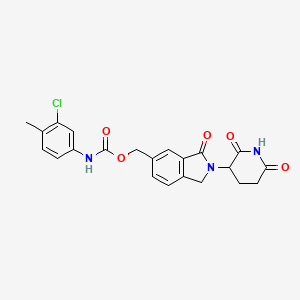

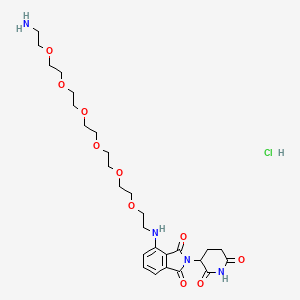
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
